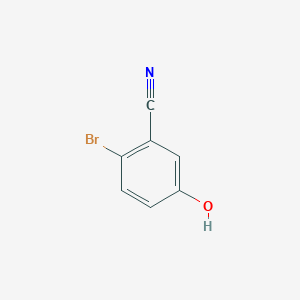

2-Bromo-5-hydroxybenzonitrile

Description

Current Status and Research Significance of Substituted Benzonitriles

Substituted benzonitriles are organic compounds of considerable interest in both academic and industrial research. Their chemical structure, featuring a reactive nitrile group on an aromatic ring, makes them versatile precursors in organic synthesis. google.com The nitrile moiety can be converted into various other functional groups, including amines, amides, and carboxylic acids, providing a gateway to a wide array of more complex molecules.

The significance of substituted benzonitriles is particularly pronounced in medicinal chemistry and drug discovery. researchgate.net They are integral to the synthesis of numerous compounds with a wide range of biological activities, including anti-inflammatory, anti-asthma, and antiviral agents. google.comgoogle.com In some applications, the benzonitrile (B105546) group acts as a bioisostere for other functional groups, such as a pyridine (B92270) ring, meaning it can replace them to improve biological activity or metabolic stability without drastically altering the molecule's shape and electronic properties. researchgate.net This strategy of "scaffold hopping" is a valuable tool in the design of new therapeutic agents. researchgate.net

Beyond pharmaceuticals, substituted benzonitriles are finding applications in materials science. researchgate.net Their electronic and optical properties make them promising candidates for use in advanced technologies like organic light-emitting diodes (OLEDs). researchgate.net Researchers are exploring how different substitution patterns on the benzonitrile core affect properties such as photoluminescence, which is crucial for developing efficient and stable light-emitting materials. researchgate.net The versatility and demand for these compounds have spurred ongoing research into facile and efficient synthesis methods. google.comgoogle.com

Scope of Academic Inquiry into 2-Bromo-5-hydroxybenzonitrile

Academic inquiry into this compound focuses primarily on its role as a chemical intermediate and building block for creating more complex molecules. biosynth.comguidechem.com It is a reagent utilized in the synthesis of various pharmaceutical products. guidechem.comechemi.com The compound's structure, which includes bromine, hydroxyl, and nitrile functional groups, offers a versatile platform for chemical modification. guidechem.com

Research has been conducted on its synthesis, with one method involving the bromination of 5-hydroxybenzonitrile using N-Bromosuccinimide (NBS). biosynth.com As an organic compound, it is characterized by the presence of bromine and hydroxyl functional groups attached to a benzene (B151609) ring, along with the nitrile group. cymitquimica.com The bromine atom can influence the compound's reactivity, while the hydroxyl group allows it to act as a hydrogen bond donor. cymitquimica.com The nitrile group can participate in various reactions, such as nucleophilic additions. cymitquimica.com

While extensive biological profiling is not widely published, some sources indicate that this compound may possess potential antimicrobial and anticancer properties, though further research is needed to substantiate these claims. guidechem.com Its primary documented use remains in the realm of organic synthesis for research purposes. biosynth.comscbt.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| CAS Number | 189680-06-6 | biosynth.comnih.gov |

| Molecular Formula | C₇H₄BrNO | biosynth.comscbt.comnih.gov |

| Molecular Weight | 198.02 g/mol | biosynth.comnih.gov |

| Appearance | White crystalline solid | chembk.com |

| Canonical SMILES | C1=CC(=C(C=C1O)C#N)Br | biosynth.comnih.gov |

| InChI Key | IXJNUEMHAJZKFW-UHFFFAOYSA-N | nih.gov |

| Solubility | Soluble in ethanol, ethers, and some organic solvents. chembk.com | chembk.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-5-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJNUEMHAJZKFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90571471 | |

| Record name | 2-Bromo-5-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189680-06-6 | |

| Record name | 2-Bromo-5-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 5 Hydroxybenzonitrile

Conventional Synthetic Approaches to 2-Bromo-5-hydroxybenzonitrile

Traditional methods for the synthesis of this compound rely on well-established chemical transformations. These approaches often involve direct halogenation and multi-step sequences starting from readily available aromatic precursors.

Bromination Reactions for Aryl Halide Introduction

The direct bromination of 3-hydroxybenzonitrile is a primary method for synthesizing this compound. This electrophilic aromatic substitution is influenced by the directing effects of the hydroxyl (-OH) and nitrile (-CN) groups. The hydroxyl group is a strongly activating ortho-, para-director, while the nitrile group is a deactivating meta-director. This competition in directing effects can lead to the formation of multiple isomers.

Research has shown that the electrophilic aromatic bromination of 3-hydroxybenzonitrile can yield this compound as the major product. nih.gov One common brominating agent for this transformation is N-bromosuccinimide (NBS). The reaction with NBS on 3-hydroxybenzonitrile has been reported to produce this compound in a 73% yield, alongside 2-bromo-3-hydroxybenzonitrile (B1289251) in an 18% yield and a minor amount of 4-bromo-3-hydroxybenzonitrile (B1344784) (2%). nih.gov The regioselectivity is dictated by the strong activating effect of the hydroxyl group directing the incoming electrophile to the ortho and para positions.

Table 1: Regioselectivity in the Bromination of 3-Hydroxybenzonitrile

| Product Isomer | Position of Bromination | Yield (%) |

|---|---|---|

| This compound | Ortho to -CN, Para to -OH | 73 |

| 2-Bromo-3-hydroxybenzonitrile | Ortho to -CN, Ortho to -OH | 18 |

Nitrile Group Installation Strategies

The introduction of the nitrile group can be accomplished through various methods, with the Sandmeyer reaction being a classic and versatile approach. wikipedia.org This reaction involves the diazotization of an aromatic amine followed by treatment with a copper(I) cyanide salt. nih.gov This method is particularly useful in multi-step syntheses where the amino group is strategically positioned on the aromatic ring.

Another prominent method for installing a nitrile group is the palladium-catalyzed cyanation of aryl halides. mit.edu This modern cross-coupling reaction offers a milder and often more efficient alternative to traditional methods. It has been shown to be compatible with a wide range of functional groups, including hydroxyl groups. researchgate.net Non-toxic cyanide sources like potassium hexacyanoferrate(II) (K4[Fe(CN)6]) are often employed in these reactions to enhance safety and sustainability. scispace.com

Multi-Step Synthesis from Precursor Aromatic Compounds

A common strategy for the synthesis of this compound involves a multi-step sequence starting from a readily available precursor such as 3-aminophenol. This approach provides greater control over the final substitution pattern. A plausible synthetic route is outlined below:

Diazotization and Bromination (Sandmeyer Reaction): 3-Aminophenol can be converted to its corresponding diazonium salt by treatment with sodium nitrite (B80452) in an acidic medium. Subsequent reaction with copper(I) bromide introduces the bromine atom at the desired position, yielding 3-bromo-5-hydroxyphenol. wikipedia.orglibretexts.org

Introduction of the Nitrile Group: The resulting brominated phenol (B47542) can then be subjected to a cyanation reaction to install the nitrile group. This can be achieved through a palladium-catalyzed reaction, which is known to be effective for the cyanation of aryl bromides. mit.edu

Alternatively, a route starting from 3-nitrophenol (B1666305) could be envisioned, involving reduction of the nitro group to an amine, followed by the Sandmeyer sequence for bromination and cyanation.

Advanced and Sustainable Synthetic Strategies

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods in chemistry. This is driven by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. yale.eduwjpmr.com

Green Chemistry Principles in this compound Synthesis

Several green chemistry principles can be applied to the synthesis of this compound. The use of safer solvents is a key consideration. Traditional bromination reactions often employ chlorinated solvents, which are environmentally persistent. The exploration of greener alternatives like water or ionic liquids is an active area of research. hrpub.orgresearchgate.net

The development of eco-friendly brominating reagents is another important aspect. Reagents prepared from a bromide-bromate mixture in aqueous media offer a safer and more sustainable alternative to liquid bromine. chemindigest.com Furthermore, the use of non-toxic cyanide sources, such as potassium hexacyanoferrate(II), in cyanation reactions significantly improves the safety profile of the synthesis. scispace.com The use of ionic liquids as recyclable reaction media has also been explored for the synthesis of benzonitriles, offering advantages in terms of catalyst recovery and reuse. rsc.orgrsc.org

Catalytic Approaches for Enhanced Efficiency

Catalysis plays a crucial role in developing more efficient and sustainable synthetic routes. In the context of this compound synthesis, catalytic methods are particularly relevant for both the bromination and cyanation steps.

Manganese oxides have been shown to catalyze the oxidation of phenol in the presence of bromide ions, leading to the formation of brominated phenolic compounds. nih.gov While not specific to the target molecule, this demonstrates the potential for catalytic systems in the bromination of phenols.

Palladium-catalyzed cyanation reactions have been extensively studied and offer high efficiency and functional group tolerance. mit.edursc.orgbenthamdirect.com The use of palladacycle precatalysts has been shown to be effective in the cyanation of (hetero)aryl chlorides and bromides. mit.edu These catalysts can operate under mild conditions and are compatible with aqueous media. nih.gov The development of nano-structured catalytic systems for the cyanation of aryl halides with non-toxic cyanide sources is also a promising area of research, offering high catalytic activity and the potential for catalyst recycling. benthamdirect.comingentaconnect.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Hydroxybenzonitrile |

| N-bromosuccinimide |

| 2-Bromo-3-hydroxybenzonitrile |

| 4-Bromo-3-hydroxybenzonitrile |

| Copper(I) cyanide |

| Potassium hexacyanoferrate(II) |

| 3-Aminophenol |

| Sodium nitrite |

| Copper(I) bromide |

| 3-Bromo-5-hydroxyphenol |

Photochemical Transformations in Benzonitrile (B105546) Synthesis

While a direct, single-step photochemical synthesis of this compound is not prominently documented, photochemical methods represent a growing field in the broader synthesis of benzonitriles and their derivatives. These techniques, often utilizing visible-light photoredox catalysis, offer mild and environmentally friendly alternatives to traditional synthetic routes.

One general approach involves the generation of nitrile oxides from precursors like hydroxyimino acids through visible-light-mediated processes. These nitrile oxides can then undergo in-situ [3+2] cycloaddition reactions to form various heterocyclic compounds, which are valuable in medicinal chemistry. rsc.orgnih.govrsc.orgresearchgate.net This highlights the utility of photochemistry in activating precursors for nitrile-related syntheses.

Another strategy in benzonitrile synthesis is the functionalization of existing aromatic rings or side chains under photochemical conditions. For instance, visible-light-induced, synergistic photoredox and copper catalysis has been used for the enantioselective carbocyanation of 1,3-dienes, producing a range of chiral allyl cyanides. organic-chemistry.org While not directly producing an aromatic nitrile, this demonstrates the power of light-mediated reactions in forming C-CN bonds under gentle conditions. organic-chemistry.org Furthermore, photoelectrochemical cycles have been developed for the conversion of dinitrogen (N₂) into benzonitrile, showcasing novel strategies for nitrogen fixation into valuable organic products. goettingen-research-online.denih.gov These methods, though advanced, illustrate the potential for light-driven processes in the fundamental construction of the benzonitrile moiety.

Regioselectivity and Isomer Control in this compound Synthesis

The precise placement of substituents on the benzene (B151609) ring is one of the most critical challenges in aromatic chemistry. The synthesis of this compound, as opposed to its various isomers, is a direct result of controlling the regioselectivity of the key substitution reactions.

Directing Group Effects and Substituted Aromatic Systems

The outcome of electrophilic aromatic substitution reactions is largely dictated by the electronic properties of the substituents already present on the benzene ring. These groups can be classified as either activating or deactivating, and they direct incoming electrophiles to specific positions (ortho, meta, or para).

Hydroxyl Group (-OH): The hydroxyl group is a strong activating group. Through its +R (resonance) effect, the oxygen atom donates lone-pair electron density into the aromatic ring, particularly at the ortho and para positions. quora.com This makes these positions significantly more nucleophilic and thus more reactive toward electrophiles. youtube.combyjus.com

Cyano Group (-CN): The nitrile or cyano group is a deactivating group. Through its -I (inductive) and -R (resonance) effects, it withdraws electron density from the aromatic ring, making the ring less nucleophilic. This deactivation is most pronounced at the ortho and para positions, leaving the meta position as the most likely site for electrophilic attack. quora.com

In the synthesis of brominated hydroxybenzonitriles, the starting material is typically a substituted phenol. For instance, the electrophilic bromination of 3-hydroxybenzonitrile serves as a key example. nih.govresearchgate.net In this molecule, the powerful activating and ortho-, para-directing effect of the hydroxyl group at position 3 competes with the deactivating and meta-directing effect of the cyano group at position 1. The hydroxyl group directs incoming electrophiles to positions 2, 4, and 6, while the cyano group directs to position 5. Due to the potent activating nature of the -OH group, substitution occurs preferentially at the positions it activates. nih.govkhanacademy.org

Experimental and Theoretical Aspects of Regioisomer Formation

Experimental studies on the electrophilic bromination of 3-hydroxybenzonitrile have shown that a mixture of isomers is typically formed, with the product distribution dependent on the reaction conditions. One study found that the reaction yielded this compound and 2-bromo-3-hydroxybenzonitrile as the major products, with only a small amount of 4-bromo-3-hydroxybenzonitrile. nih.gov

This observed regioselectivity, which may not be fully explained by simple qualitative rules, can be rationalized through computational and theoretical analyses. nih.gov Quantum chemical calculations, such as density functional theory (DFT), are used to model the reaction pathways and determine the transition state energies for the formation of each possible isomer. nih.gov The isomer formed via the lowest energy pathway is predicted to be the major product.

For the bromination of 3-hydroxybenzonitrile, theoretical analysis reveals the underlying electronic and steric factors that govern the outcome. nih.gov The calculations can quantify the stability of the intermediate carbocations (sigma complexes) formed during the substitution at each possible position. The results often align with experimental findings, showing that attack at the C2 and C6 positions (ortho to the hydroxyl group) and the C4 position (para to the hydroxyl group) are electronically favored. The precise ratio of isomers, such as the preference for the formation of this compound, is influenced by a subtle interplay of these electronic effects and steric hindrance. nih.gov

Chemical Reactivity and Functional Group Transformations of 2 Bromo 5 Hydroxybenzonitrile

Electrophilic Aromatic Substitution Reactions on the Benzonitrile (B105546) Core

The susceptibility of the aromatic ring in 2-Bromo-5-hydroxybenzonitrile to electrophilic aromatic substitution (EAS) is governed by the electronic effects of its three substituents: the hydroxyl (-OH) group, the bromine (-Br) atom, and the nitrile (-CN) group. The outcome of such reactions depends on the balance between the activating and deactivating nature of these groups and their respective directing effects.

The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to it. Conversely, the nitrile group is strongly deactivating and a meta-director. The bromine atom is deactivating but directs ortho- and para-. In this specific substitution pattern, the positions available for substitution are C3, C4, and C6. The powerful ortho, para-directing influence of the hydroxyl group at C5 preferentially activates the C4 and C6 positions. This effect is reinforced by the ortho, para-directing bromine atom at C2, which also activates the C4 and C6 positions. The meta-directing nitrile group at C1 directs towards C3 and C5, but C5 is already substituted. Therefore, electrophilic attack is most likely to occur at the C4 or C6 positions, which are activated by both the hydroxyl and bromo groups.

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

| -OH | Electron-donating | Strongly Activating | Ortho, Para |

| -Br | Electron-withdrawing (Inductive), Electron-donating (Resonance) | Deactivating | Ortho, Para |

| -CN | Strongly Electron-withdrawing | Strongly Deactivating | Meta |

Nucleophilic Additions and Substitutions Involving the Nitrile Moiety

The nitrile group (-C≡N) is characterized by an electrophilic carbon atom, making it susceptible to nucleophilic attack. openstax.orglibretexts.org This reactivity allows for the conversion of the nitrile moiety into several other important functional groups.

Hydrolysis: In the presence of acidic or basic aqueous solutions, the nitrile group can be hydrolyzed. This reaction typically proceeds through an amide intermediate to ultimately yield a carboxylic acid. openstax.org For this compound, hydrolysis results in the formation of 2-bromo-5-hydroxybenzoic acid. biosynth.com

Reduction: The nitrile group can be reduced to a primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically used for this transformation, which involves the nucleophilic addition of hydride ions. libretexts.orglibretexts.org This reaction converts this compound to (2-bromo-5-hydroxyphenyl)methanamine.

Reaction with Organometallic Reagents: Grignard reagents or organolithium reagents can add to the nitrile carbon to form an intermediate imine anion. libretexts.org Subsequent hydrolysis of this intermediate yields a ketone. libretexts.org

| Reagent | Product Functional Group | Product Name |

| H₃O⁺ or OH⁻/H₂O | Carboxylic Acid | 2-Bromo-5-hydroxybenzoic acid |

| LiAlH₄, then H₂O | Primary Amine | (2-Bromo-5-hydroxyphenyl)methanamine |

| R-MgBr, then H₃O⁺ | Ketone | 1-(2-Bromo-5-hydroxyphenyl)-1-alkanone |

Metal-Catalyzed Cross-Coupling Reactions of this compound

The presence of a bromine atom on the aromatic ring makes this compound an excellent substrate for metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The C-Br bond at the C2 position serves as a reactive handle for transformations such as Suzuki-Miyaura, Heck, and Sonogashira couplings.

These reactions provide pathways to introduce new alkyl, aryl, or vinyl groups at the C2 position, significantly increasing molecular complexity. However, the presence of the acidic hydroxyl group may necessitate a protection strategy (e.g., silylation) to prevent side reactions during these metal-catalyzed processes.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting C-C Bond |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(0) catalyst, Base | Aryl-Aryl, Aryl-Vinyl |

| Mizoroki-Heck | Alkene | Pd(0) catalyst, Base | Aryl-Vinyl |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Aryl-Alkynyl |

| Buchwald-Hartwig | Amine | Pd(0) catalyst, Base | Aryl-Amino |

Derivatization Strategies for Structural Modification

This compound is a versatile intermediate for creating more complex molecules through various derivatization strategies. guidechem.com Structural modifications can be systematically planned by targeting its three distinct functional groups.

Transformations at the Nitrile Group: As detailed in section 3.2, the nitrile can be converted into amides, carboxylic acids, primary amines, or ketones, providing access to a wide range of compounds.

Reactions at the C-Br Bond: The C2 position can be functionalized using the metal-catalyzed cross-coupling reactions discussed in section 3.3. This allows for the attachment of diverse substituents, fundamentally altering the molecular scaffold.

Modification of the Hydroxyl Group: The phenolic hydroxyl group can be derivatized through reactions like etherification or esterification. This is often done not only to introduce new functional groups but also to act as a protecting group. Protecting the hydroxyl group prevents its interference in reactions targeting the other parts of the molecule, such as Grignard additions to the nitrile or certain cross-coupling reactions.

Role of the Hydroxyl Group in Intermolecular Interactions and Reactivity

The hydroxyl group plays a critical role in the compound's properties and reactivity beyond its electronic effects on the aromatic ring. As a hydrogen bond donor, it significantly influences intermolecular interactions. Crystallographic studies of the related isomer, 5-bromo-2-hydroxybenzonitrile, reveal that the phenol (B47542) hydrogen atom forms a strong hydrogen bond with the nitrogen atom of the nitrile group of an adjacent molecule. nih.gov

This O-H···N interaction links the molecules into one-dimensional chains in the solid state. nih.gov The observed O···N distances in the isomer are 2.805 Å and 2.810 Å, indicative of a robust hydrogen-bonding network. nih.gov It is highly probable that this compound engages in similar intermolecular hydrogen bonding. This interaction can stabilize the nitrile group, reducing its electrophilicity and potentially slowing the rate of nucleophilic attacks. The choice of solvent can also be critical; polar aprotic solvents can disrupt these hydrogen bonds, thereby enhancing the reactivity of the nitrile group.

| Interaction Type | Donor | Acceptor | Effect on Reactivity |

| Intermolecular Hydrogen Bond | Hydroxyl Group (-OH) | Nitrile Nitrogen (N≡C-) | Stabilizes and reduces the electrophilicity of the nitrile group. |

Structural Elucidation and Spectroscopic Characterization of 2 Bromo 5 Hydroxybenzonitrile Derivatives

Advanced Spectroscopic Techniques in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 2-Bromo-5-hydroxybenzonitrile, both ¹H and ¹³C NMR are utilized to confirm the substitution pattern on the benzene (B151609) ring.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The chemical shifts (δ) are influenced by the electronic effects of the bromo, hydroxyl, and nitrile substituents. Aromatic protons typically resonate in the range of δ 7.2–7.8 ppm. The specific splitting patterns (e.g., doublets, doublet of doublets) and coupling constants (J) provide information about the relative positions of the protons on the ring. The hydroxyl proton will appear as a broad singlet, the chemical shift of which can be concentration-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The nitrile carbon is expected to have a characteristic chemical shift of around 115 ppm. chemicalbook.com The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the bromine atom will be shifted to a lower field, while the carbon attached to the hydroxyl group will be shifted to a higher field.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H (Aromatic) | 7.2 - 7.8 | m | - |

| ¹H (-OH) | Variable | br s | - |

| ¹³C (C-CN) | ~115 | s | - |

| ¹³C (C-Br) | Downfield | s | - |

| ¹³C (C-OH) | Upfield | s | - |

| ¹³C (Aromatic) | 110 - 140 | s | - |

Note: This table represents predicted values based on known substituent effects. Experimental values may vary.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A prominent peak is expected around 2220 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration. chemicalbook.com A broad absorption band in the region of 3300–3500 cm⁻¹ is indicative of the O-H (hydroxyl) stretching vibration, with the broadening resulting from hydrogen bonding. chemicalbook.com Other characteristic peaks in the fingerprint region will correspond to C-Br, C-O, and C-H bending and stretching vibrations of the aromatic ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡N stretching vibration is also expected to be a strong band in the Raman spectrum. The symmetric vibrations of the benzene ring are often more intense in the Raman spectrum compared to the IR spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| -OH | Stretching | ~3300-3500 (broad) | - |

| C≡N | Stretching | ~2220 | Strong |

| C-Br | Stretching | Low frequency | Low frequency |

| Aromatic C-H | Stretching | ~3000-3100 | ~3000-3100 |

| Aromatic C=C | Stretching | ~1450-1600 | ~1450-1600 |

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₇H₄BrNO. epa.gov

The electron ionization mass spectrum of this compound would show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Common fragmentation pathways for this molecule would likely involve the loss of the bromine atom (Br•) or the hydrocyanic acid molecule (HCN). The fragmentation of the aromatic ring would also lead to a series of characteristic smaller ions.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |

| [C₇H₄BrNO]⁺ | 197 | 199 | Molecular Ion |

| [C₇H₄NO]⁺ | 118 | 118 | Loss of Br• |

| [C₆H₄BrO]⁺ | 171 | 173 | Loss of HCN |

| [C₆H₄O]⁺• | 92 | 92 | Loss of Br• and CN• |

X-ray Crystallography and Solid-State Architectural Analysis

The crystal structure of 5-Bromo-2-hydroxybenzonitrile has been determined by X-ray diffraction. The compound crystallizes in the triclinic space group P-1. wpmucdn.com The asymmetric unit contains two independent molecules.

Interactive Data Table: Crystallographic Data for 5-Bromo-2-hydroxybenzonitrile

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.8422(3) |

| b (Å) | 8.5166(7) |

| c (Å) | 21.6507(18) |

| α (°) | 97.074(1) |

| β (°) | 91.991(1) |

| γ (°) | 97.068(1) |

| Volume (ų) | 696.83(10) |

| Z | 4 |

Source: Oh, S.; Tanski, J. M. Acta Crystallogr., Sect. E: Struct. Rep. Online 2012, 68 (Pt 9), o2617. wpmucdn.com

In the crystal structure of 5-Bromo-2-hydroxybenzonitrile, the molecules are linked by intermolecular hydrogen bonds. wpmucdn.com The hydroxyl group of one molecule acts as a hydrogen bond donor to the nitrogen atom of the nitrile group of an adjacent molecule. This O-H···N hydrogen bonding results in the formation of one-dimensional chains extending along the crystallographic a-axis. The two independent molecules in the asymmetric unit form similar but distinct hydrogen-bonded chains.

Interactive Data Table: Hydrogen Bond Geometry for 5-Bromo-2-hydroxybenzonitrile

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

| O1-H1···N2ⁱ | 0.82(4) | 2.00(4) | 2.805(3) | 169(4) |

| O2-H2···N1ⁱⁱ | 0.82(4) | 1.99(4) | 2.810(3) | 175(4) |

Symmetry codes: (i) x+1, y, z; (ii) x-1, y, z. Source: Oh, S.; Tanski, J. M. Acta Crystallogr., Sect. E: Struct. Rep. Online 2012, 68 (Pt 9), o2617. wpmucdn.com

This type of hydrogen bonding network is a common feature in the solid-state structures of hydroxybenzonitriles and significantly influences their physical properties, such as melting point and solubility. It is highly probable that this compound would exhibit a similar hydrogen-bonding motif, leading to the formation of supramolecular assemblies in the solid state.

Investigation of Aromatic π-Stacking Interactions

Detailed crystallographic studies on isomers and derivatives reveal the presence of distinct π-stacking configurations. For instance, the crystal structure of 3-bromo-2-hydroxybenzonitrile, an isomer of the parent compound, demonstrates offset face-to-face π-stacking interactions. researchgate.netnih.gov These interactions occur within a helical one-dimensional chain formed by hydrogen bonding. nih.gov The geometric parameters of this π-stacking have been precisely characterized, with a plane-to-centroid distance of 3.487 (1) Å and a ring offset (slippage) distance of 1.630 (2) Å. nih.gov The centroid-to-centroid distance between the interacting aromatic rings is 3.8488 (2) Å. nih.gov This type of offset arrangement is common for the π-stacking of organic molecules and is crucial for stabilizing the crystal structure. researchgate.net

In a more complex derivative, 2-(5-bromo-2-hydroxybenzylidene)-2,3-dihydro-1H-indene-1,3-dione, the molecules initially form dimers through O-H⋯O hydrogen bonds. nih.gov These dimers then assemble into stacks where π–π interactions are observed between the five-membered ring of one molecule and the six-membered rings of the indandione moiety of an adjacent molecule. nih.gov The centroid-to-centroid distance for this interaction is 3.5454 (10) Å, indicating a significant stacking force that contributes to the formation of columns running parallel to the researchgate.net crystal axis. nih.gov

These findings underscore the importance of π-π interactions in directing the self-assembly of this compound derivatives, working in concert with other intermolecular forces to create stable and well-defined three-dimensional structures.

Table 1. Parameters of Aromatic π-Stacking Interactions in Derivatives.

| Compound | Interacting Moieties | Centroid-to-Centroid Distance (Å) | Plane-to-Centroid Distance (Å) | Ring Offset (Å) |

| 3-Bromo-2-hydroxybenzonitrile | Aromatic rings of adjacent molecules | 3.8488 (2) nih.gov | 3.487 (1) nih.gov | 1.630 (2) nih.gov |

| 2-(5-Bromo-2-hydroxybenzylidene)-2,3-dihydro-1H-indene-1,3-dione | Five-membered ring and six-membered rings of the indandione moiety of adjacent molecules | 3.5454 (10) nih.gov | Not specified | Not specified |

Computational Chemistry and Theoretical Investigations of 2 Bromo 5 Hydroxybenzonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and molecular orbitals of organic compounds. polimi.itnorthwestern.edu For 2-bromo-5-hydroxybenzonitrile, such calculations can provide a detailed understanding of its molecular geometry, charge distribution, and orbital energies.

DFT studies on analogous brominated aromatic compounds, such as bromophenols and bromo-dimethoxybenzaldehydes, have demonstrated the accuracy of methods like B3LYP with basis sets such as 6-311++G(d,p) in predicting molecular structures and properties. nih.govscielo.br These studies reveal the influence of bromine, hydroxyl, and cyano substituents on the electronic environment of the benzene (B151609) ring. The electron-withdrawing nature of the bromine and cyano groups, combined with the electron-donating character of the hydroxyl group, creates a complex electronic landscape that governs the molecule's properties and reactivity.

A key aspect of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atom of the hydroxyl group, reflecting the regions of highest electron density. Conversely, the LUMO is likely to be distributed over the cyano group and the aromatic ring, indicating the sites most susceptible to nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound from Theoretical Calculations

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Note: The values in this table are hypothetical and represent typical ranges observed for structurally similar molecules in computational studies. Actual values would require specific calculations for this compound.

Mechanistic Studies of this compound Reactions via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction pathways, and activation energies. researchgate.net For this compound, computational studies can elucidate the mechanisms of various transformations, such as nucleophilic and electrophilic substitutions on the aromatic ring.

For instance, the reaction of benzonitrile (B105546) N-oxide in [3+2] cycloaddition reactions has been studied using DFT, revealing the kinetic favorability of different reaction pathways. mdpi.com Similarly, computational studies on electrophilic aromatic substitution reactions of monosubstituted benzenes have provided a detailed understanding of the factors controlling reactivity and regioselectivity. nih.gov These methodologies could be applied to study the reactions of this compound. For example, the nitration or halogenation of the aromatic ring could be modeled to determine the most likely positions of substitution and the corresponding energy barriers.

Furthermore, computational modeling can be used to investigate the role of the solvent in reaction mechanisms. By employing continuum solvation models or explicit solvent molecules in the calculations, it is possible to simulate the effect of the reaction medium on the stability of reactants, intermediates, and transition states. mdpi.com

Prediction of Reactivity and Regioselectivity in Chemical Transformations

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry for predicting the reactivity and regioselectivity of chemical reactions. taylorandfrancis.comwikipedia.orgucsb.edu By analyzing the HOMO and LUMO of the reacting molecules, it is possible to rationalize and predict the outcome of a chemical transformation. pku.edu.cn

In the case of this compound, the distribution of the HOMO and LUMO can be used to predict its behavior in various reactions. For an electrophilic attack, the reaction is expected to occur at the position where the HOMO has the largest coefficient, as this represents the site of highest electron density and greatest nucleophilicity. youtube.com Conversely, for a nucleophilic attack, the reaction will likely take place at the atom where the LUMO is most localized, indicating the most electrophilic site.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule and are another valuable tool for predicting reactivity. scielo.br The MEP map of this compound would show regions of negative potential (in red) around the oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack, and regions of positive potential (in blue) near the hydrogen atoms, suggesting sites for nucleophilic interaction.

Fukui functions and local softness indices, derived from DFT calculations, can also be employed for a more quantitative prediction of reactivity at different atomic sites within the molecule. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing insights into its conformational landscape and dynamics. nih.govresearchgate.net For a molecule like this compound, which has a degree of conformational flexibility, particularly regarding the orientation of the hydroxyl group, MD simulations can be employed to explore its preferred conformations.

While MD simulations are more commonly used for large biomolecules, they are also valuable for studying the conformational preferences of smaller organic molecules in different environments. researchgate.netchemrxiv.org By simulating the molecule in a solvent box, it is possible to observe the rotational dynamics of the hydroxyl group and its interactions with the surrounding solvent molecules.

The results of MD simulations can provide information on the relative populations of different conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape and flexibility might influence its interactions with other molecules, such as in a biological system or during a chemical reaction. The combination of quantum chemical calculations and MD simulations can offer a comprehensive picture of the structure, properties, and reactivity of this compound.

Applications of 2 Bromo 5 Hydroxybenzonitrile in Advanced Chemical Research

Strategic Utility as a Synthetic Intermediate

As a chemical intermediate, 2-Bromo-5-hydroxybenzonitrile serves as a foundational component for constructing a variety of other compounds. Its reactivity is centered around its three functional groups, each offering distinct pathways for chemical transformation.

This compound is a versatile precursor in organic synthesis. The nitrile group (C≡N) is particularly useful as it can be converted into several other functional groups, including amines, amides, and carboxylic acids, thereby opening a gateway to a broad spectrum of more complex molecules. For instance, this compound is used to synthesize 2-bromo-5-hydroxybenzoic acid, a derivative with known biological activity. biosynth.com The presence of the bromine atom and the hydroxyl group further enhances its utility, allowing for participation in cross-coupling reactions and etherification, respectively. This multi-functionality makes it a prized reagent for researchers aiming to build intricate molecular architectures.

Key Transformations of this compound

| Functional Group | Type of Reaction | Resulting Functional Group/Molecule | Significance |

|---|---|---|---|

| Nitrile (-CN) | Hydrolysis | Carboxylic Acid (-COOH) | Creates derivatives like 2-bromo-5-hydroxybenzoic acid biosynth.com |

| Nitrile (-CN) | Reduction | Amine (-CH₂NH₂) | Forms primary amine derivatives for further synthesis |

| Hydroxyl (-OH) | Etherification | Ether (-OR) | Allows for the attachment of various alkyl or aryl groups |

| Bromine (-Br) | Cross-Coupling Reactions | Carbon-Carbon or Carbon-Heteroatom Bonds | Enables the formation of complex bi-aryl systems and other structures |

The molecular framework of this compound is frequently employed as a fundamental building block in the synthesis of compounds for the pharmaceutical and agrochemical industries. guidechem.cominnospk.com Its structure serves as a scaffold onto which other chemical moieties can be added to create new active ingredients. Research has shown its utility as a synthetic reagent in the creation of biologically active compounds, including potential antiretroviral drugs, cancer therapies, and treatments for osteoporosis. nih.gov The strategic placement of its functional groups provides a reliable starting point for developing novel compounds with desired biological or agricultural properties. guidechem.com

Medicinal Chemistry and Biological Activity Exploration

In the realm of medicinal chemistry, this compound is not just a building block but also a subject of investigation for its own potential biological activities and those of its derivatives. guidechem.com

This compound is a valuable reagent used in the synthesis of various pharmaceutical goods. guidechem.com Medicinal chemists utilize its scaffold to design and create new molecules that could become therapeutic agents. The distinct electronic and steric properties conferred by the bromine atom, the hydrogen-bond-donating hydroxyl group, and the versatile nitrile group allow for systematic modifications to optimize a molecule's interaction with biological targets. While extensive biological profiling of the compound itself is not widely published, it is recognized for its potential in generating derivatives with antimicrobial and anticancer properties, prompting further research into its applications. guidechem.com

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how a molecule's structure correlates with its biological activity. Derivatives of this compound are synthesized and studied to determine the roles of each part of the molecule. For example, researchers might replace the bromine atom with other halogens or modify the hydroxyl group to see how these changes impact the compound's efficacy against a specific biological target. One study on related thiazolyl coumarins found that having a bromo or chloro group instead of a methoxy (B1213986) group at a specific position led to a loss of anti-inflammatory activity, demonstrating the critical role that specific substituents play. researchgate.net Such investigations are key to refining lead compounds and developing more potent and selective therapeutic agents.

One of the most significant applications of this compound in medicinal chemistry is as a precursor to compounds with anticancer potential. guidechem.com Its direct derivative, 2-bromo-5-hydroxybenzoic acid, has been shown to have anticancer activity. biosynth.com Furthermore, the core structure is valuable in creating more complex anticancer agents. For instance, a series of novel 1-benzyl-5-bromoindolin-2-one derivatives, which incorporate a bromo-substituted scaffold, were synthesized and evaluated for their anti-proliferative effects. Several of these compounds displayed potent growth-inhibitory properties against human breast (MCF-7) and lung (A-549) cancer cell lines. mdpi.com

Anticancer Activity of this compound Derivatives

| Derivative Compound | Cancer Cell Line | Reported Activity | Source |

|---|---|---|---|

| 2-Bromo-5-hydroxybenzoic acid | Not specified | Reported anticancer activity | biosynth.com |

| 1-Benzyl-5-bromo-3-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one (Compound 7c) | MCF-7 (Breast) | Good anticancer activity (IC₅₀ = 7.17 µM) | mdpi.com |

| 1-Benzyl-5-bromo-3-(2-(4-(4-bromophenyl)thiazol-2-yl)hydrazono)indolin-2-one (Compound 7d) | MCF-7 (Breast) | Potent anticancer activity (IC₅₀ = 2.93 µM) | mdpi.com |

| 1-Benzyl-5-bromo-3-(2-(4-(4-bromophenyl)thiazol-2-yl)hydrazono)indolin-2-one (Compound 7d) | A-549 (Lung) | Moderate anticancer activity (IC₅₀ = 9.57 µM) | mdpi.com |

Contributions to Material Science and Functional Materials

The inherent electronic and structural properties of substituted benzonitriles make them attractive candidates for the development of advanced materials. The presence of the electron-withdrawing nitrile group and the hydrogen-bonding hydroxyl group, along with the reactive bromine atom in this compound, provides multiple avenues for its incorporation into larger, functional systems.

The molecular framework of this compound serves as a versatile scaffold for the synthesis of new materials. While specific research on polymers or metal-organic frameworks (MOFs) derived directly from this compound is emerging, the broader class of substituted benzonitriles is recognized for its potential in materials science. Their electronic and optical properties are particularly relevant for applications in technologies such as organic light-emitting diodes (OLEDs). The nitrile moiety can be converted into other functional groups, providing a pathway to a diverse range of complex molecules and polymers.

The potential for this compound to act as a ligand in the formation of MOFs is significant. MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The nitrile and hydroxyl groups of this compound offer potential coordination sites for metal ions, which could lead to the formation of novel porous materials with applications in gas storage, separation, and catalysis.

The development of functional coatings and advanced surfaces often relies on the specific chemical and physical properties of the constituent molecules. While direct applications of this compound in coatings are not extensively documented, its chemical functionalities suggest potential utility. The hydroxyl group can participate in condensation reactions or form hydrogen bonds with surfaces, enabling its grafting or adsorption onto various substrates. This could be utilized to modify the surface properties of materials, for instance, by introducing hydrophilicity or providing reactive sites for further functionalization.

Furthermore, the bromine atom can be leveraged for surface-initiated polymerization reactions, such as atom transfer radical polymerization (ATRP), allowing for the growth of polymer brushes from a surface. This technique is a powerful tool for creating advanced surfaces with tailored properties for applications in areas like biocompatible materials, sensors, and anti-fouling coatings.

Role in Innovative Organic Reactions and Directing Group Chemistry

In the realm of organic synthesis, this compound is not merely a passive building block but an active participant that can influence the course and outcome of chemical reactions. Its functional groups can direct reactions to specific positions on the aromatic ring and facilitate the formation of new chemical bonds.

Transition metal-catalyzed C-H activation has become a powerful strategy for the efficient synthesis of complex organic molecules. This approach often relies on the use of directing groups, which coordinate to the metal catalyst and position it in close proximity to a specific C-H bond, thereby enabling its selective functionalization.

The nitrile group is a known, albeit weakly coordinating, directing group that has been successfully employed in various regioselective C-H functionalization reactions. researchgate.net Notably, nitrile-based templates have been developed to achieve challenging meta-selective C-H bond functionalization. nih.govacs.org These templates utilize the linear geometry of the nitrile group to orient a catalyst in such a way that it activates a C-H bond at the meta position of the aromatic ring. nih.govacs.org While specific studies employing this compound as a directing template are not yet prevalent, its structure contains the necessary nitrile functionality to potentially direct such transformations. The interplay between the nitrile, hydroxyl, and bromo substituents could offer unique opportunities for controlling the regioselectivity of C-H activation reactions.

Table 1: Overview of Nitrile-Directed C-H Functionalization

| Catalyst System | Reaction Type | Selectivity | Reference |

| Palladium(II) | Olefination, Arylation, Halogenation | ortho | researchgate.net |

| Rhodium(III) | Olefination, Arylation | ortho | researchgate.net |

| Ruthenium(II) | Hydroxylation, Acetoxylation | ortho | researchgate.net |

| Palladium(II) w/ Si-tether | Olefination | meta | nih.gov |

This table represents the general capabilities of the nitrile directing group in C-H activation and is not specific to this compound.

The trifunctional nature of this compound allows it to participate in a wide array of chemical transformations, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.

The bromine atom is particularly well-suited for participation in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures. The reactivity of the C-Br bond in these reactions can be influenced by the other substituents on the ring. For instance, intramolecular hydrogen bonding between the hydroxyl group and the nitrile can stabilize the molecule and potentially reduce the electrophilicity of the nitrile group, which can be a factor in reaction outcomes. The use of polar aprotic solvents can disrupt this hydrogen bonding and enhance reactivity.

The nitrile group itself is a versatile functional handle. It can undergo nucleophilic addition by organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis. libretexts.org It can also be reduced to a primary amine, providing a route to a different class of compounds. libretexts.org Furthermore, the nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, demonstrating its utility as a synthetic equivalent of a carboxyl group. libretexts.org

Table 2: Potential Transformations of this compound Functional Groups

| Functional Group | Reaction Type | Potential Product |

| Bromo | Suzuki Coupling | Biaryl compound |

| Bromo | Heck Coupling | Substituted alkene |

| Bromo | Sonogashira Coupling | Aryl-alkyne compound |

| Nitrile | Reduction (e.g., with LiAlH₄) | Aminomethyl compound |

| Nitrile | Grignard Reaction (followed by hydrolysis) | Ketone |

| Nitrile | Hydrolysis | Carboxylic acid |

| Hydroxyl | Etherification | Aryl ether |

This diverse reactivity underscores the role of this compound in facilitating novel bond formation methodologies, making it a valuable precursor for the synthesis of a wide range of more complex molecules for pharmaceutical and material science applications.

Emerging Research Frontiers and Future Perspectives for 2 Bromo 5 Hydroxybenzonitrile

Development of Asymmetric Synthetic Routes

The synthesis of chiral molecules as single enantiomers is a cornerstone of modern pharmaceutical development. Currently, research literature does not describe direct asymmetric methods for producing chiral derivatives of 2-Bromo-5-hydroxybenzonitrile. However, advances in asymmetric catalysis suggest promising future directions. The achiral nature of this compound means that stereocenters would need to be introduced in subsequent transformations.

Future research could focus on leveraging the existing functional groups to direct stereoselective reactions. For instance, the development of chiral catalysts capable of enantioselective functionalization of the aromatic ring or transformations of the nitrile and hydroxyl groups is a key frontier. Methodologies that have proven successful for other classes of compounds could be adapted:

Catalytic Enantioselective Bromination: Research has shown that simple peptide catalysts can be used for the atropisomer-selective bromination of biaryl compounds and benzamides, creating axial chirality. nih.gov This principle could potentially be extended to create chiral environments for reactions on derivatives of this compound.

Asymmetric C-H Functionalization: The direct, enantioselective functionalization of C-H bonds is a rapidly advancing field. Chiral catalysts, including those based on transition metals, could be designed to selectively add functional groups to the aromatic ring, creating stereocenters.

Enantioselective Reductions or Additions: If the nitrile group were to be converted into a ketone, for example, a vast number of well-established chiral catalysts could be employed for the asymmetric reduction to a chiral alcohol or for the asymmetric addition of nucleophiles.

The development of these routes is critical for accessing novel, stereochemically pure compounds for evaluation as potential therapeutics, where often only one enantiomer provides the desired biological activity.

Exploration of Underexplored Reactivity Pathways and Catalysis

While the fundamental reactivity of the functional groups on this compound is understood, modern catalytic methods are unlocking new and more efficient transformations.

Cross-Coupling Reactions: The bromine atom serves as an effective "handle" for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Kumada-Corriu, and Sonogashira couplings. mdpi.comdtu.dkorganic-chemistry.org These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of complex molecular architectures. A unique feature of this molecule is the intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrile nitrogen. This interaction can reduce the electrophilicity of the nitrile group, potentially slowing nucleophilic attacks. Future research will likely focus on:

Novel Catalysts: Exploring catalysts based on earth-abundant and less toxic metals like iron, cobalt, and nickel as more sustainable alternatives to palladium. mdpi.com

Reaction Control: Further investigation into how solvents and additives can disrupt the intramolecular hydrogen bonding to modulate and enhance reactivity in cross-coupling reactions. Kinetic studies have already shown that polar aprotic solvents like DMSO can increase coupling yields by disrupting these bonds.

Photoredox Catalysis: Visible-light photoredox catalysis represents a mild and environmentally friendly approach to organic synthesis. researchgate.net Recent studies have demonstrated the efficient bromination of phenols using this technology, suggesting a modern pathway for the synthesis of this compound itself. nih.gov This approach avoids harsh reagents and proceeds under ambient conditions. The photocatalytic degradation of related bromophenols has also been studied, providing insights into the molecule's reactivity under radical conditions. nih.gov

Nitrile Group Transformations: The nitrile group is a versatile precursor to amines, amides, and carboxylic acids. An emerging area is the use of biocatalysis, where enzymes like nitrilases can hydrolyze benzonitriles to the corresponding carboxylic acids with high specificity and under mild, aqueous conditions. researchgate.net

| Reactivity Pathway | Catalytic System | Potential Application |

| Suzuki-Miyaura Coupling | Palladium or Nickel complexes | Synthesis of biaryl compounds |

| Phenol (B47542) Bromination | Visible-light photoredox catalysis (e.g., Ru(bpy)₃Cl₂) | Alternative synthesis of the title compound |

| Nitrile Hydrolysis | Nitrilase enzymes | Green synthesis of 2-bromo-5-hydroxybenzoic acid |

| C-H Functionalization | Transition metal catalysts | Direct installation of new functional groups |

Integration with Advanced Flow Chemistry and Automation Technologies

Flow chemistry, where reactions are performed in continuous streams within microreactors, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise reaction control, and ease of scalability. researchgate.netbeilstein-journals.org Although specific flow syntheses of this compound have not yet been reported, the technology is well-suited for its production and derivatization.

Future applications could include:

Safer Halogenation: Bromination reactions can be hazardous on a large scale due to their exothermic nature and the toxicity of bromine. Flow reactors confine the reaction to a small volume at any given time, drastically improving the safety profile.

Increased Productivity: Researchers have demonstrated that reactions such as aromatic nitrations can be accelerated from hours in batch to mere minutes in a flow system. researchgate.net Similar productivity gains could be realized for the synthesis of this compound.

Photochemistry in Flow: Photochemical reactions are particularly amenable to flow setups, which ensure uniform irradiation of the reaction mixture, leading to higher efficiency and reproducibility compared to batch reactors. nih.gov This would be ideal for potential photocatalytic synthesis routes.

Automated Synthesis: Integrating flow reactors with automated platforms allows for rapid optimization of reaction conditions and the creation of libraries of derivatives for screening in drug discovery programs.

Novel Applications in Chemical Biology and Diagnostics

Substituted benzonitriles are recognized as important scaffolds in medicinal chemistry. this compound serves as a key starting material for compounds with demonstrated biological activity, including anticancer, antiretroviral, and osteoporosis treatments. biosynth.comnih.gov

Emerging frontiers in chemical biology and diagnostics could leverage the unique properties of this compound:

Fragment-Based Drug Discovery (FBDD): As a small molecule with defined chemical handles, this compound is an ideal candidate for FBDD. It can be used to probe the binding sites of biological targets like enzymes and receptors, with subsequent elaboration of the "fragment hit" into a potent lead compound via reactions at the bromine or hydroxyl sites.

Chemical Probes: The structure can be modified to create chemical probes for studying biological systems. For example, the hydroxyl group could be functionalized with a fluorescent tag or a reactive group for covalently labeling proteins.

Bioisosteric Replacement: In drug design, the benzonitrile (B105546) group can act as a bioisostere for other functional groups, such as a pyridine (B92270) ring, helping to improve metabolic stability or biological activity without drastically changing the molecule's shape.

Antioxidant and Chelating Properties: Related bromophenols derived from marine sources have shown notable antioxidant activity and the ability to chelate metal ions like Cu(II). rsc.org This suggests a potential, yet unexplored, application for this compound and its derivatives in mitigating oxidative stress or metal-induced toxicity.

Sustainable and Environmentally Benign Synthesis Enhancements

The principles of green chemistry—reducing waste, using less hazardous materials, and improving energy efficiency—are increasingly driving innovation in chemical synthesis. researchgate.net Several emerging strategies could make the synthesis and use of this compound more sustainable.

Biocatalysis: The use of enzymes offers a powerful green alternative to traditional chemical methods. The discovery of enzymes like galactose oxidase that can synthesize nitriles from alcohols using only air and ammonia (B1221849) represents a cyanide-free route to benzonitriles. uva.nl Similarly, using nitrilases for nitrile hydrolysis avoids harsh acidic or basic conditions. researchgate.net These enzymatic processes occur in water at mild temperatures, significantly reducing energy consumption and hazardous waste.

Greener Reagents and Solvents: Traditional bromination often uses elemental bromine, which is highly toxic and corrosive. Milder brominating agents like N-bromosuccinimide (NBS) are an improvement. biosynth.com Furthermore, visible-light photocatalysis can generate the brominating species in situ, avoiding the handling of hazardous reagents. nih.gov The use of recyclable ionic liquids, which can act as both solvent and catalyst, also presents a greener alternative to volatile organic solvents. rsc.org

Improved Atom Economy: Future research will focus on developing synthetic routes with high atom economy, where the majority of atoms from the reactants are incorporated into the final product. This contrasts with methods that use stoichiometric reagents that end up as waste. researchgate.net

| Green Chemistry Approach | Technology/Method | Sustainability Benefit |

| Biocatalysis | Galactose Oxidase, Nitrilase | Avoids toxic reagents (e.g., cyanide), mild aqueous conditions, high selectivity. researchgate.netuva.nl |

| Photocatalysis | Visible-Light Photoredox Catalysis | Uses light as a renewable energy source, avoids harsh reagents, mild conditions. nih.gov |

| Alternative Solvents | Ionic Liquids | Recyclable, can act as both solvent and catalyst, reduces volatile organic compounds. rsc.org |

| Catalyst Selection | Earth-Abundant Metals (Fe, Ni) | Replaces expensive and toxic precious metals (e.g., Palladium) in cross-coupling. mdpi.com |

Q & A

Q. What are the common synthetic routes for 2-bromo-5-hydroxybenzonitrile, and how do their yields and purity compare?

Methodological Answer: The compound can be synthesized via:

- Bromination of o-cyanophenol : Direct bromination using Br₂ or NBS (N-bromosuccinimide) in polar solvents (e.g., DMF), yielding >95% purity but requiring careful control of reaction conditions to avoid over-bromination .

- Cobalt(II)-catalyzed conversion : Using 5-bromo-2-hydroxyaldoxime as a precursor, this method achieves moderate yields (60–75%) with high regioselectivity .

- Photochemical synthesis : Irradiation of 5-chloro-2-hydroxybenzonitrile in the presence of bromide ions, yielding ~70% purity but requiring specialized UV equipment .

Data Comparison:

| Method | Yield (%) | Purity (%) | Key Challenge |

|---|---|---|---|

| Bromination | 80–90 | >95 | Side-product formation |

| Cobalt-catalyzed | 60–75 | 85–90 | Catalyst cost and recovery |

| Photochemical | 50–70 | 70–80 | Equipment dependency |

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, nitrile carbon at ~115 ppm) .

- IR Spectroscopy : Peaks at ~2220 cm⁻¹ (C≡N stretch) and 3300–3500 cm⁻¹ (O–H stretch) .

- HPLC : Use C18 columns with acetonitrile/water mobile phases to assess purity (>95% by HPLC) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer: Single-crystal X-ray diffraction reveals:

- Hydrogen-bonding networks : Intramolecular O–H⋯N interactions (O⋯N distance: 2.805–2.810 Å) stabilize the planar aromatic ring .

- Packing motifs : Infinite 1D chains via O–H⋯N bonds, critical for predicting solubility and reactivity .

- Dihedral angles : Deviation of phenolic H atoms (up to 12.6°) to optimize hydrogen bonding .

Implications : These structural insights guide solvent selection for recrystallization (e.g., chloroform for high-purity crystals) and inform mechanistic studies in cross-coupling reactions .

Q. What strategies optimize regioselectivity and purity in large-scale synthesis?

Methodological Answer:

- Regioselective bromination : Use directing groups (e.g., –OH) to favor para-substitution. Evidence shows bromine preferentially attacks the C5 position due to electronic effects .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (chloroform) to achieve >95% purity .

- Catalyst screening : Transition metals (e.g., Co²⁺) improve reaction efficiency but require chelating ligands to prevent deactivation .

Q. How does hydrogen bonding influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The O–H⋯N interaction:

- Reduces electrophilicity : Stabilizes the nitrile group, slowing nucleophilic attacks (e.g., in Suzuki-Miyaura couplings) .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) disrupt hydrogen bonds, enhancing reactivity. Kinetic studies show a 30% increase in coupling yields when using DMSO vs. THF .

Q. What challenges arise when using this compound in multi-step drug synthesis?

Methodological Answer:

- Functional group compatibility : The –OH group may require protection (e.g., silylation) during metal-catalyzed reactions to prevent side reactions .

- Byproduct formation : Debromination or nitrile hydrolysis under acidic/basic conditions necessitates pH-controlled environments .

Data Contradictions and Resolutions

Conflict : and report differing bromination methods (direct vs. photochemical).

Resolution : Direct bromination is preferred for scalability, while photochemical methods suit lab-scale studies requiring mild conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.